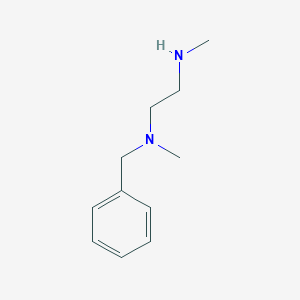

N-Benzyl-N,N'-dimethylethylenediamine

Descripción general

Descripción

N-Benzyl-N,N’-dimethylethylenediamine is an organic compound with the molecular formula C11H18N2. It is a clear, pale yellow liquid with a molecular weight of 178.27 g/mol. This compound is known for its applications in chemical synthesis and has a variety of uses in different fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Benzyl-N,N’-dimethylethylenediamine can be synthesized through the reaction of benzylamine with N,N-dimethylethylenediamine. The reaction typically involves the use of a solvent such as toluene and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of N-Benzyl-N,N’-dimethylethylenediamine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Análisis De Reacciones Químicas

Quaternization with Alkyl Halides

The tertiary amine groups undergo quaternization with alkyl halides (e.g., hexyl bromide) to form quaternary ammonium salts. This reaction is critical for synthesizing phase-transfer catalysts:

Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

Key Data :

Directed Ortho Metalation

The benzyl group directs lithiation at the ortho position using butyllithium (BuLi), enabling electrophilic substitution:

Applications :

-

Functionalization with sulfur, phosphorus, or halogens (e.g., E = SR, PR₂) .

-

Derivatives like 2-thiolated or 2-phosphinated analogs serve as intermediates in pharmaceuticals .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | −78°C (THF solvent) |

| Electrophile (E⁺) | S⁸, Cl₂, PR₂Cl |

| Yield Range | 60–75% |

Cyclization Reactions

The ethylenediamine backbone facilitates intramolecular cyclization under acidic or thermal conditions:

Key Findings :

-

Forms polycarbamates when linked to 4-hydroxybenzyl alcohol .

-

Cyclization occurs upon end-cap removal, enabling controlled polymer degradation .

Conditions :

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Pd(II):

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Pd(II) | Bidentate (N,N) | Cross-coupling catalysis |

| Cu(II) | Tetradentate | Redox-active materials |

Examples :

-

Pd complexes catalyze C–N cross-coupling in syntheses of carbazoles .

-

Cu complexes show redox activity in electrochemical sensors.

Nucleophilic Reactions

The amine groups participate in nucleophilic substitutions and acylations:

Acylation :

Conditions :

Alkylation :

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Products | Yield (%) |

|---|---|---|---|

| Quaternization | Hexyl bromide, DMF, 25°C | Quaternary ammonium salts | 85–92 |

| Directed Metalation | BuLi, −78°C, THF | 2-Substituted benzyl derivatives | 60–75 |

| Cyclization | HCl/NaOH, H₂O, 70°C | Urea-linked polymers | 75–80 |

| Acylation | Acetyl chloride, Et₃N, DCM | N-Acetylated derivatives | 70–90 |

Aplicaciones Científicas De Investigación

Catalysis

BDME serves as a ligand in the synthesis of metal complexes that act as catalysts in organic reactions. Its bifunctional nature enables it to coordinate with metal ions, making it suitable for various catalytic processes, including:

- Ring-opening polymerization : BDME is used to produce biodegradable polymers from lactides.

- Synthesis of fine chemicals : It acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Biomedical Applications

BDME has shown promise in several biomedical applications:

- Gene Delivery : The compound can facilitate gene delivery due to its ability to interact with DNA, enhancing transfection efficiency.

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that derivatives of BDME exhibit high activity against Gram-positive bacteria while showing moderate effects on Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

- Anticonvulsant Activity : Studies have indicated that BDME derivatives may reduce seizure frequency and intensity in animal models, suggesting potential therapeutic applications for epilepsy treatment.

Material Science

BDME is utilized in the development of advanced materials due to its unique properties. It can be incorporated into polymer structures to introduce specific functionalities, enhancing material performance for various applications.

Antimicrobial Efficacy

A study on the antimicrobial efficacy of BDME derivatives revealed that modifications at the benzyl position significantly enhanced activity against resistant bacterial strains. The structure-activity relationship indicates that specific substitutions can lead to improved antimicrobial properties.

Cytotoxicity in Cancer Cells

In comparative studies, BDME was tested alongside other diamines, showing superior cytotoxic effects in MCF-7 breast cancer cells. This suggests potential for further development as an anticancer agent.

Anticonvulsant Testing

Animal studies demonstrated that BDME reduced seizure frequency and intensity in induced seizure models, indicating a promising avenue for treating epilepsy. These findings highlight the compound's potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of N-Benzyl-N,N’-dimethylethylenediamine involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include nucleophilic attack, coordination to metal centers, and subsequent redox reactions .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylethylenediamine: Similar structure but lacks the benzyl group.

N-Benzylethylenediamine: Similar but without the dimethyl groups on the nitrogen atoms.

N,N-Dimethyl-N’-benzylethylenediamine: Another closely related compound with slight structural variations

Uniqueness

N-Benzyl-N,N’-dimethylethylenediamine is unique due to its specific combination of benzyl and dimethyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and research studies .

Actividad Biológica

N-Benzyl-N,N'-dimethylethylenediamine (BMD) is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula and has a structure that facilitates interaction with biological targets. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

BMD has been investigated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of N-benzyl ethylenediamine exhibit significant activity against Gram-positive bacteria and fungi, while showing moderate activity against Gram-negative bacteria. For instance, certain N-benzyl derivatives demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Summary of Antimicrobial Studies

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| N-benzyl amides of salinomycin | MRSA, Staphylococcus epidermidis | Potent |

| N-benzyl ethylenediamine | Gram-positive bacteria | High |

| N-benzyl derivatives | Gram-negative bacteria | Moderate |

Anticancer Activity

Recent research has highlighted the anticancer potential of BMD and its derivatives. Notably, compounds derived from BMD have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. In vitro assays revealed IC50 values indicating effective cytotoxicity:

- HeLa Cells : IC50 = 9.22 ± 0.17 µM

- MCF-7 Cells : IC50 = 8.47 ± 0.18 µM

These findings suggest that BMD may interfere with cell cycle progression, particularly by inducing apoptosis in cancer cells .

The anticancer mechanism appears to involve the inhibition of key regulatory proteins associated with cell proliferation and survival. Molecular docking studies have indicated that BMD binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor growth and metastasis .

Anticonvulsant Activity

BMD has also been evaluated for anticonvulsant properties. Research indicates that derivatives such as N'-benzyl 2-amino-3-methylbutanamide exhibit significant anticonvulsant effects in animal models, with ED50 values lower than those of established anticonvulsants like phenobarbital . The structure-activity relationship suggests that specific substituents on the benzyl group enhance anticonvulsant efficacy.

Summary of Anticonvulsant Studies

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| (R)-N'-benzyl 2-amino-3-methylbutanamide | Maximal electroshock seizure | 13 - 21 |

| Phenobarbital | Maximal electroshock seizure | 22 |

Case Studies

Several case studies have documented the therapeutic applications of BMD in clinical settings:

- Pyribenzamine : A related compound used for treating pruritus showed promising results in managing itching associated with dermatological conditions .

- Antimicrobial Preservatives : BMD's derivatives were explored as preservatives in protein formulations, demonstrating enhanced antimicrobial efficacy compared to traditional agents .

Propiedades

IUPAC Name |

N'-benzyl-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFIKWLTVKSXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059245 | |

| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-11-4 | |

| Record name | N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N,N'-dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(methyl)(2-methylaminoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H725296YU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Benzyl-N,N'-dimethylethylenediamine interact with flavins and what are the downstream effects?

A1: this compound can act as a hydrogen donor when interacting with flavins like riboflavin tetrabutyrate. Research suggests that hydrogen bonding between the amine and the flavin molecule at specific sites (N(1), O(12), O(14), N(3)H, and N(5)) increases the electrophilicity of the N(5) position on the flavin []. This enhanced electrophilicity facilitates hydrogen abstraction from the amine by the flavin in its triplet state, particularly in a solvent like carbon tetrachloride []. This interaction is important for understanding the reactivity and potential catalytic roles of flavins in various chemical and biological systems.

Q2: Can this compound be used to study metal-catalyzed reactions?

A2: Yes, this compound can be a valuable tool in studying metal-catalyzed reactions, particularly amide hydrolysis. For instance, it can be conjugated with acrylamide to create a chelating amide ligand []. This ligand, through its carbonyl group, can coordinate with metal ions like copper(II) via a six-membered chelate ring. This complex then exhibits catalytic activity in amide hydrolysis, with each copper(II) ion facilitating the hydrolysis of multiple substrate molecules []. This example demonstrates the utility of this compound in designing model systems to investigate the mechanisms of metal-catalyzed reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.